molecular formula C8H15N3S B2857022 5-Cyclopentyl-1,3,5-triazinane-2-thione CAS No. 883025-01-2

5-Cyclopentyl-1,3,5-triazinane-2-thione

Cat. No.: B2857022
CAS No.: 883025-01-2
M. Wt: 185.29
InChI Key: CYIWGDYXOHTXCO-UHFFFAOYSA-N
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Description

Contextualization within Triazinane and Thione Chemistry

The core of the molecule is the 1,3,5-triazinane (B94176) ring, a saturated derivative of 1,3,5-triazine (B166579). This saturated nature imparts conformational flexibility to the ring system. The presence of the thione group is significant, as thiones are known to exhibit a range of chemical reactivities, including alkylation and oxidation. ontosight.ai The replacement of an oxygen atom (as in a urea) with a more polarizable sulfur atom can influence the molecule's electronic properties and biological interactions. nih.gov The cyclopentyl group attached to the nitrogen at the 5-position adds a hydrophobic character to the molecule, which can affect its solubility and how it interacts with biological systems. ontosight.ai

The general properties of the parent compound, Tetrahydro-1,3,5-triazine-2(1H)-thione, are summarized in the table below.

PropertyValue
Molecular FormulaC3H7N3S
Molecular Weight117.18 g/mol
IUPAC Name1,3,5-triazinane-2-thione (B1225330)
SMILESC1NCNC(=S)N1
Data sourced from PubChem CID 1897601 nih.gov

Significance of 1,3,5-Triazinane Scaffolds in Modern Organic Synthesis

The 1,3,5-triazine scaffold is a versatile building block in modern organic synthesis due to its facile preparation and high reactivity. researchgate.netnih.gov The most common starting material for the synthesis of many 1,3,5-triazine derivatives is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.govnih.gov This precursor allows for the sequential nucleophilic substitution of its chlorine atoms, which can be controlled by adjusting the reaction temperature. nih.gov This stepwise substitution enables the creation of a wide array of symmetrically and asymmetrically substituted triazine derivatives. nih.gov

Derivatives of 1,3,5-triazine have found applications in various fields:

Medicinal Chemistry : The triazine core is a key component in many compounds with potential biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govnih.govnih.gov They serve as a scaffold for the design of new therapeutic agents. benthamdirect.com

Organic Synthesis : Triazine derivatives are used as reagents for various transformations, such as dehydrating agents, coupling agents in peptide synthesis, and in oxidation reactions. researchgate.netbenthamdirect.com

Materials Science : These compounds are utilized in the preparation of polymers and have applications in photo- and electroluminescent materials. researchgate.netrsc.org

The synthesis of related 1,3,5-triazine-2,4-dithione derivatives has been achieved through catalyst-free, one-pot, three-component reactions of arylaldehydes, thiourea (B124793), and orthoformates, showcasing the accessibility of these structures. nih.gov

Research Trajectory and Future Perspectives for 5-Cyclopentyl-1,3,5-triazinane-2-thione and its Analogues

The research trajectory for 1,3,5-triazine derivatives is focused on the development of novel synthetic methodologies and the exploration of their applications. There is a growing emphasis on "green chemistry" approaches, utilizing methods like sonochemical and microwave-assisted synthesis to create these compounds more efficiently and with less environmental impact. nih.govchim.it

For this compound and its analogues, future research is likely to concentrate on several key areas:

Exploration of Biological Activity : Given the broad spectrum of biological activities associated with the 1,3,5-triazine core, new derivatives will likely be synthesized and screened for potential therapeutic applications. nih.govdntb.gov.ua The structure-activity relationship of these compounds is of particular interest to medicinal chemists. nih.gov

Development of Novel Materials : The introduction of different substituents onto the triazinane ring, such as the cyclopentyl group, can modulate the physical and electronic properties of the molecule. This could lead to the development of new materials with applications in electronics and photonics. nih.govrsc.org

Advanced Synthetic Methods : The development of more efficient and selective synthetic routes to functionalized 1,3,5-triazinanes remains an active area of research. This includes the use of multicomponent reactions and environmentally benign reaction conditions. nih.govmdpi.com

The versatility of the 1,3,5-triazine scaffold ensures that it will continue to be a fertile ground for chemical research, with ongoing efforts to synthesize and evaluate new derivatives for a wide range of applications. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclopentyl-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3S/c12-8-9-5-11(6-10-8)7-3-1-2-4-7/h7H,1-6H2,(H2,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIWGDYXOHTXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CNC(=S)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Spectroscopic Characterization of 5 Cyclopentyl 1,3,5 Triazinane 2 Thione

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

No published FTIR data is available for 5-Cyclopentyl-1,3,5-triazinane-2-thione.

Raman Spectroscopic Investigations

No published Raman spectroscopic data is available for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

No published ¹H NMR data is available for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

No published ¹³C NMR data is available for this compound.

Solid-State NMR for Crystalline Forms and Supramolecular Arrangements

No published solid-state NMR data is available for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₈H₁₅N₃S, Molecular Weight: 185.29 g/mol ), the electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺˙) and a series of fragment ions resulting from the cleavage of the cyclopentyl group and the triazinane ring.

The fragmentation pathways for 5-substituted 1,3,5-triazinan-2-ones have been studied, and similar patterns are anticipated for the thione analog. arkat-usa.org The primary fragmentation events would likely involve:

α-Cleavage: Loss of the cyclopentyl substituent (C₅H₉•, 69 Da) from the molecular ion to form a stable, resonance-delocalized cation.

Ring Cleavage: Fission of the heterocyclic ring, leading to the elimination of neutral fragments such as formaldehyde (B43269) imine (CH₂=NH), thioformaldehyde (B1214467) (CH₂=S), or cyclopentyl isothiocyanate (C₅H₉N=C=S).

The presence of sulfur would also give rise to a characteristic isotopic pattern for the molecular ion and sulfur-containing fragments, with a notable [M+2]⁺˙ peak approximately 4.2% of the intensity of the M⁺˙ peak, corresponding to the natural abundance of the ³⁴S isotope. whitman.edu

A proposed fragmentation pathway and the expected major ions are detailed in the table below.

m/z Value (Proposed)Proposed Ion Structure/FormulaFragmentation Pathway
185[C₈H₁₅N₃S]⁺˙Molecular Ion (M⁺˙)
116[M - C₅H₉]⁺Loss of the cyclopentyl radical
87[C₅H₉-N=CH₂]⁺Fragment from ring cleavage
70[C₅H₁₀]⁺˙Cyclopentene radical cation from rearrangement
69[C₅H₉]⁺Cyclopentyl cation

Electronic Spectroscopy and Associated Properties

The electronic absorption spectrum of this compound is governed by the electronic transitions associated with the thiocarbonyl (C=S) chromophore within the saturated triazinane ring. Unlike aromatic triazines which exhibit strong π→π* transitions, the UV-Vis spectrum of this saturated heterocycle will be dominated by n→π* transitions. libretexts.org

The lone pair electrons on the sulfur and nitrogen atoms can be excited into the antibonding π* orbital of the C=S double bond. The key transitions expected are:

n→π Transition:* This transition involves the excitation of a non-bonding electron from a lone pair on the sulfur atom to the π* antibonding orbital of the thiocarbonyl group. These transitions are typically weak (low molar absorptivity, ε) and occur at longer wavelengths. For cyclic thiones, this absorption band is often found in the near-UV region.

π→π Transition:* This involves the excitation of an electron from the π bonding orbital to the π* antibonding orbital of the C=S group. This transition is more energetic, occurring at a shorter wavelength (far-UV region), and is generally more intense than the n→π* transition.

Based on data for analogous cyclic thiourea (B124793) derivatives, the primary absorption band for this compound in a non-polar solvent would be expected in the range of 230-290 nm. researchgate.net

Electronic TransitionExpected λmax RangeRelative Intensity (ε)Orbital Origin
n → π~290 nmLowS (lone pair) → C=S (π)
π → π~235 nmHighC=S (π) → C=S (π)

Photoelectron Spectroscopy (PES) provides direct experimental insight into the electronic structure of a molecule by measuring the ionization energies required to eject electrons from different orbitals.

X-ray Photoelectron Spectroscopy (XPS) would be used to probe the core-level electrons. For this compound, XPS would provide distinct peaks for the core orbitals of sulfur (S 2p), nitrogen (N 1s), and carbon (C 1s). The binding energies of these peaks are sensitive to the chemical environment of the atom. For instance, the C 1s spectrum would show multiple signals corresponding to the thiocarbonyl carbon, the ring methylene (B1212753) carbons, and the carbons of the cyclopentyl group, each with a slightly different binding energy reflecting their unique electronic surroundings. Similarly, the N 1s spectrum would confirm the nitrogen environment within the ring. Studies on thiourea derivatives have shown S 2p binding energies around 162-164 eV, characteristic of a thione group. researchgate.net

Ultraviolet Photoelectron Spectroscopy (UPS) uses lower energy UV photons to probe the valence molecular orbitals. The UPS spectrum would reveal the ionization energies of the highest occupied molecular orbitals (HOMOs). For this molecule, the HOMOs are expected to be the non-bonding lone pair orbitals of the sulfur atom, followed by the lone pairs of the nitrogen atoms. These measurements are crucial for understanding the molecule's reactivity, as these orbitals are typically the primary sites for electrophilic attack and are involved in the n→π* electronic transitions observed in UV-Vis spectroscopy.

X-ray Crystallography for Precise Atomic and Molecular Structure Determination

While the specific crystal structure of this compound has not been reported, analysis of related N-substituted 1,3,5-triazinane (B94176) derivatives allows for a reliable prediction of its solid-state structure. nih.govnih.gov

It is anticipated that this compound would crystallize in a common centrosymmetric space group, such as monoclinic P2₁/c or triclinic Pī, which are frequently observed for related heterocyclic compounds. nih.gov The triazinane ring is expected to adopt a stable chair or a slightly twisted-boat conformation to minimize steric strain from the substituents and ring atoms. The bulky cyclopentyl group at the N5 position would likely occupy an equatorial position to reduce steric hindrance.

The table below presents crystallographic data for a representative related compound, 1,3,5-tris(4-methylphenyl)-1,3,5-triazinane-2,4,6-trithione, to illustrate the type of structural parameters that could be expected. nih.gov

ParameterValue for an Analogous Triazinane Trithione nih.gov
Chemical FormulaC₂₄H₂₁N₃S₃
Crystal SystemTriclinic
Space Group
a (Å)9.0353(3)
b (Å)10.7410(4)
c (Å)12.0250(4)
α (°)98.541(1)
β (°)96.533(1)
γ (°)100.916(1)
Volume (ų)1119.29(7)

The solid-state packing of this compound would be primarily dictated by intermolecular hydrogen bonds. The two N-H groups at positions 1 and 3 are excellent hydrogen bond donors, while the sulfur atom of the C=S group is a strong hydrogen bond acceptor. researchgate.net

This functionality allows for the formation of robust N-H···S hydrogen bonds. Typically, such interactions in cyclic thioureas lead to the formation of well-defined supramolecular structures. The most common motif is a centrosymmetric dimer, where two molecules are linked by a pair of N-H···S hydrogen bonds, forming a characteristic ring pattern. These dimers can then further self-assemble into one-dimensional chains or two-dimensional sheets throughout the crystal lattice. researchgate.net The strength and geometry of these hydrogen bonds are the dominant forces controlling the crystal packing.

Structural Insights into Tautomeric Forms within the Crystal Lattice

Detailed crystallographic studies on this compound are limited in publicly available scientific literature. However, the structural analysis of related thione-substituted heterocyclic compounds provides a strong basis for understanding the potential tautomeric forms of this molecule within a crystal lattice. The primary tautomerism expected for this compound is the thione-thiol equilibrium.

In the solid state, molecules like this compound can exist predominantly in the thione form, where a carbon atom is double-bonded to a sulfur atom (C=S). This form is often stabilized by intermolecular interactions within the crystal lattice, such as hydrogen bonding. Alternatively, the molecule can exist in the thiol form, characterized by a carbon-sulfur single bond (C-S) and a protonated nitrogen atom within the triazinane ring, resulting in a sulfhydryl group (-SH) and a C=N double bond within the ring.

The prevalence of one tautomeric form over the other in the crystal lattice is influenced by factors such as the electronic nature of the substituents on the triazinane ring and the specific packing arrangement of the molecules, which maximizes stabilizing intermolecular forces. For many similar heterocyclic thiones, the thione tautomer is found to be the more stable form in the crystalline state. Theoretical studies, such as those employing Density Functional Theory (DFT), on related systems like pyridine-2(1H)-thione, have been used to model and predict the relative stabilities of such tautomers in different environments. rsc.org

The definitive determination of the dominant tautomeric form of this compound in the solid state would necessitate single-crystal X-ray diffraction analysis. This technique would provide precise atomic coordinates and bond lengths, allowing for the unambiguous identification of the C=S double bond characteristic of the thione form or the C-S single bond and associated protonation pattern of the thiol form.

Application of X-ray Powder Diffraction for Polycrystalline Samples

X-ray powder diffraction (XRPD) is a powerful, non-destructive analytical technique that is highly applicable for the characterization of polycrystalline samples of this compound. While single-crystal X-ray diffraction provides the most detailed structural information, XRPD is invaluable for analyzing bulk powder samples, which are often the direct output of synthetic chemical processes.

The primary applications of XRPD for a polycrystalline sample of this compound would include:

Phase Identification: The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline phase of the compound. This pattern can be compared to reference patterns in databases or to a pattern calculated from single-crystal data, if available, to confirm the identity and purity of the synthesized material.

Crystallinity Assessment: The sharpness and definition of the diffraction peaks provide qualitative information about the degree of crystallinity of the sample. Broad peaks may indicate poor crystallinity or the presence of very small crystallites.

Lattice Parameter Determination: The positions of the diffraction peaks are directly related to the dimensions of the unit cell of the crystal lattice. By indexing the powder pattern, it is possible to determine the lattice parameters (a, b, c, α, β, γ) of the crystalline phase. This information is fundamental to understanding the crystal system and can be used for quality control purposes. For instance, studies on other triazine derivatives have successfully used powder XRD to determine their lattice parameters. researchgate.net

In a typical XRPD experiment, a finely powdered sample of this compound would be irradiated with a monochromatic X-ray beam. The diffracted X-rays would be detected at various angles to produce the characteristic diffraction pattern. The analysis of this pattern would provide crucial information about the solid-state structure of the bulk material.

Below is a hypothetical data table illustrating the kind of information that could be obtained from an XRPD analysis of a related, known triazine compound, 2,4,6-triamino-1,3,5-triazine (melamine), to demonstrate the utility of this technique. researchgate.net

2θ (degrees)d-spacing (Å)Relative Intensity (%)
13.16.75100
17.55.0650
21.84.0780
25.53.4960
27.83.2190

This table is illustrative and based on data for a related compound. Specific data for this compound is not available.

Reactivity, Reaction Mechanisms, and Chemical Transformations of 5 Cyclopentyl 1,3,5 Triazinane 2 Thione

Fundamental Reactivity Patterns of the 1,3,5-Triazinane-2-thione (B1225330) Heterocycle

The 1,3,5-triazinane-2-thione scaffold is a non-aromatic, six-membered ring containing three nitrogen atoms and a thiocarbonyl group. Its reactivity is characterized by the nucleophilicity of the nitrogen and sulfur atoms and the electrophilicity of the thiocarbonyl carbon.

The nitrogen atoms in the ring, particularly N1 and N3 which bear hydrogen atoms, are nucleophilic and can participate in various substitution reactions. They can be targeted by electrophiles such as alkyl halides or acyl chlorides, leading to N-substituted derivatives. The thiocarbonyl group is a key functional feature, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. The sulfur atom itself can also exhibit nucleophilic character, particularly in reactions involving soft electrophiles.

Furthermore, the entire heterocyclic structure can be synthesized through multicomponent reactions. For instance, a common method for creating similar triazinethione frameworks involves the catalyst-free, one-pot condensation of an aldehyde, thiourea (B124793), and an orthoformate. This highlights a primary pathway for forming the core ring structure. The versatility of this synthesis allows for the introduction of various substituents, such as the cyclopentyl group at the N5 position, by selecting the appropriate starting primary amine. The 1,3,5-triazinane (B94176) ring can also act as a synthon in cycloaddition reactions to form more complex polycyclic systems.

Mechanistic Investigations of Key Reactions

The formation of the 5-cyclopentyl-1,3,5-triazinane-2-thione ring is a prime example of a heterocyclization reaction. A plausible and efficient synthetic route involves the condensation of three key components: cyclopentylamine (B150401), formaldehyde (B43269), and a thiocarbonyl source like thiourea or carbon disulfide.

A well-established method for synthesizing related 1,3,5-triazine (B166579) derivatives is the three-component reaction between an aldehyde, thiourea, and an orthoformate. In the context of this compound, the mechanism would likely proceed as follows:

Intermediate Formation : Cyclopentylamine reacts with formaldehyde to form an N-cyclopentyl-methaniminium ion.

Addition : Thiourea acts as a nucleophile, adding to the iminium ion. This process repeats with a second equivalent of formaldehyde and the other nitrogen of thiourea.

Cyclization : A final condensation with a third equivalent of formaldehyde and the remaining amine group closes the ring, forming the 1,3,5-triazinane-2-thione heterocycle.

This type of multicomponent reaction is valued for its efficiency and atom economy, providing direct access to the heterocyclic core. The 1,3,5-triazinane ring itself can serve as a building block in further cycloaddition reactions, for example, reacting as a C-N-C-N synthon to construct fused pyrimidine systems.

The reactivity of this compound is dictated by the distribution of electron density, which creates distinct nucleophilic and electrophilic centers within the molecule.

Nucleophilic Centers : The primary nucleophilic sites are the nitrogen atoms at positions 1 and 3, and the sulfur atom of the thiocarbonyl group. The lone pairs of electrons on the nitrogen atoms make them reactive towards electrophiles like alkyl and acyl halides. The sulfur atom, being highly polarizable, is a soft nucleophile that preferentially reacts with soft electrophiles. This nucleophilicity is significantly enhanced in the thiol tautomer (see section 4.4).

Electrophilic Centers : The main electrophilic site is the carbon atom of the thiocarbonyl group (C2). The carbon-sulfur double bond is polarized, with the carbon atom bearing a partial positive charge, making it susceptible to attack by a wide range of nucleophiles.

This dual reactivity allows for a variety of chemical transformations, including N-alkylation, N-acylation, and additions to the thiocarbonyl group. The specific site of reaction can often be controlled by the choice of reagents and reaction conditions.

Atom/CenterCharacterTypical Reactions
N1 and N3 AtomsNucleophilicAlkylation, Acylation, Mannich reaction
Thiocarbonyl Carbon (C2)ElectrophilicNucleophilic addition, Reduction
Thiocarbonyl Sulfur (S)Nucleophilic (soft)Alkylation (S-alkylation), Oxidation

The thiocarbonyl group is known to participate in several types of rearrangement reactions, although specific examples for this compound are not extensively documented. By analogy with other thiocarbonyl compounds, certain transformations can be predicted. For instance, S-allyl derivatives, formed by the reaction of the thiol tautomer with an allyl halide, could potentially undergo a-sigmatropic rearrangement, known as the thio-Claisen rearrangement. This would involve the migration of the allyl group from the sulfur atom to a nitrogen atom, leading to a C-S to C-N bond transformation.

Another potential reaction is the Eschenmoser sulfide contraction, which involves the conversion of a thioamide to an enamine via an episulfide intermediate. While this is more common for acyclic thioamides, similar reactivity could be envisioned under specific conditions, leading to ring contraction or other complex transformations. Thiol additions to electrophilic centers can also initiate secondary rearrangement reactions.

Derivatization and Functional Group Interconversion Strategies on the Cyclopentyl Moiety

The cyclopentyl group attached at the N5 position is a saturated aliphatic ring. As such, it is relatively inert compared to the heterocyclic portion of the molecule. Its reactivity is generally limited to free-radical substitution reactions, which typically require harsh conditions such as high temperatures or UV irradiation.

Possible derivatization strategies could include:

Free-Radical Halogenation : Reaction with halogens (e.g., Br₂) under UV light could introduce a halogen atom onto the cyclopentyl ring. This functionalized intermediate could then be used in subsequent nucleophilic substitution or elimination reactions.

Oxidation : Strong oxidizing agents could potentially oxidize a C-H bond on the cyclopentyl ring, for example, to a hydroxyl group, although controlling the position and extent of oxidation would be challenging and likely lead to a mixture of products.

In practice, derivatization of the 1,3,5-triazinane-2-thione ring itself is far more common and synthetically useful due to the higher reactivity and selectivity offered by the nitrogen and sulfur centers. Modifications to the cyclopentyl group would typically be accomplished by starting the synthesis with an already functionalized cyclopentylamine.

Probing Thiol-Thione Tautomerism and its Influence on Reactivity

An essential aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with its thiol form: 5-Cyclopentyl-2-mercapto-1,4,5,6-tetrahydro-1,3,5-triazine. This thiol-thione tautomerism is a dynamic equilibrium where a proton migrates between the sulfur and a nitrogen atom.

The position of this equilibrium is influenced by several factors:

Solvent Polarity : Polar solvents tend to favor the more polar thione tautomer through better solvation. In nonpolar solvents, the thiol form may be more prevalent.

Physical State : In the solid state, the thione form generally predominates due to favorable intermolecular interactions, such as hydrogen bonding.

pH : The equilibrium can be shifted by changing the pH. Basic conditions favor the deprotonation of the thiol form to generate a thiolate anion, which is a highly potent nucleophile.

PropertyThione TautomerThiol Tautomer
StructureContains C=S (thiocarbonyl) and N-H groupsContains C=N (imine) and S-H (thiol) groups
Key Reactive SiteElectrophilic Carbon (C2)Nucleophilic Sulfur
Favored InPolar solvents, solid stateNonpolar solvents, basic conditions (as thiolate)
Typical ReactionsNucleophilic addition to C=SS-alkylation, S-acylation, Oxidation to disulfide

Stereoelectronic Effects and Conformational Analysis Influencing Reactivity

The reactivity of this compound is profoundly influenced by a combination of stereoelectronic effects and the conformational preferences of its six-membered ring and the N-cyclopentyl substituent. These factors dictate the accessibility of reactive sites and the stability of transition states in chemical reactions.

The 1,3,5-triazinane ring, a saturated heterocycle, is not planar and can adopt various conformations, with the chair and boat forms being the most significant. The presence of the bulky cyclopentyl group at the N5 position introduces significant steric hindrance, which plays a critical role in determining the most stable conformation. Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the preferred geometries and the energy differences between various conformers. For analogous N-substituted triazinane systems, it has been shown that the substituent preferentially occupies an equatorial position to minimize steric strain. In the case of this compound, the cyclopentyl group is expected to favor an equatorial orientation in the dominant chair conformation.

Stereoelectronic effects, such as the anomeric effect, are also crucial in defining the conformational landscape and reactivity. The anomeric effect describes the tendency of a substituent on a heterocyclic ring to adopt an axial orientation due to stabilizing hyperconjugative interactions between a lone pair of a heteroatom and the antibonding orbital of an adjacent bond. In the 1,3,5-triazinane-2-thione ring, interactions between the lone pairs of the nitrogen atoms and the antibonding orbitals of adjacent C-N and C-S bonds can influence the ring's geometry and the orientation of substituents. The precise nature and magnitude of these effects in this compound would require detailed computational analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for probing the conformational dynamics of such molecules in solution. Temperature-dependent NMR studies can provide insights into the energy barriers for ring inversion and the relative populations of different conformers. The chemical shifts and coupling constants of the ring protons are particularly sensitive to their spatial arrangement and can be used to deduce the preferred conformation.

The interplay of these steric and stereoelectronic factors ultimately governs the molecule's reactivity. For instance, the accessibility of the lone pairs on the nitrogen atoms for electrophilic attack or the approach of a nucleophile to the thiocarbonyl carbon will be dictated by the dominant conformation.

Table 1: Key Factors Influencing the Reactivity of this compound

FactorDescriptionImpact on Reactivity
Steric Hindrance The bulky cyclopentyl group at the N5 position creates steric hindrance.Influences the preferred conformation, directing the cyclopentyl group to an equatorial position to minimize steric strain. This can shield adjacent reactive sites.
Conformational Isomerism The 1,3,5-triazinane ring can exist in different conformations, primarily chair and boat forms.The dominant conformation determines the spatial orientation of functional groups, affecting their accessibility for chemical reactions.
Anomeric Effect Stabilizing hyperconjugative interactions between nitrogen lone pairs and antibonding orbitals of adjacent bonds.Can influence the preferred orientation of substituents and the overall geometry of the triazinane ring, thereby modulating reactivity.

Characterization and Mitigation of Side Reactions in Complex Syntheses

The synthesis of this compound, typically achieved through multicomponent reactions, can be accompanied by the formation of various side products. The characterization of these impurities and the development of strategies to mitigate their formation are critical for obtaining the target compound in high purity.

One common synthetic route to 1,3,5-triazinane-2-thiones involves the condensation of an aldehyde, a primary amine (in this case, cyclopentylamine), and thiourea. During this process, several side reactions can occur, leading to a complex reaction mixture.

Potential Side Reactions and Byproducts:

Formation of N-formylthiourea: This can arise from the reaction of thiourea with a formaldehyde equivalent or a related one-carbon source used in the synthesis.

Over-alkylation: The nitrogen atoms of the triazinane ring are nucleophilic and can undergo further alkylation, leading to the formation of quaternary ammonium salts or other undesired alkylated products.

Formation of oligomeric or polymeric materials: Under certain conditions, uncontrolled polymerization of the reactants or intermediates can occur.

Incomplete cyclization: The formation of linear or partially cyclized intermediates that fail to form the desired triazinane ring.

The characterization of these side products is typically achieved using a combination of chromatographic and spectroscopic techniques. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to separate the components of the reaction mixture. Subsequently, techniques such as mass spectrometry (MS) and NMR spectroscopy are employed to elucidate the structures of the isolated impurities.

Mitigation Strategies:

Several strategies can be employed to minimize the formation of side products and enhance the yield of the desired this compound:

Optimization of Reaction Conditions: Careful control of parameters such as temperature, reaction time, stoichiometry of reactants, and choice of solvent can significantly influence the reaction outcome. For instance, adjusting the molar ratios of the reactants can help to suppress over-alkylation.

Use of Protecting Groups: In some cases, protecting reactive functional groups that are not involved in the desired transformation can prevent the formation of side products.

Purification Techniques: Efficient purification methods are essential to isolate the target compound from the reaction mixture. Column chromatography is a widely used technique for the purification of 1,3,5-triazinane-2-thione derivatives. The choice of the stationary phase (e.g., silica gel) and the eluent system is crucial for achieving good separation.

Alternative Synthetic Routes: Exploring different synthetic pathways, such as stepwise synthesis instead of a one-pot multicomponent reaction, can sometimes provide better control over the reaction and reduce the formation of byproducts.

Table 2: Common Side Reactions and Mitigation Approaches in the Synthesis of this compound

Side ReactionPotential ByproductMitigation Strategy
Reaction with one-carbon sourceN-formylthioureaStoichiometric control of reactants, optimization of reaction temperature.
Further alkylation of the ringQuaternary ammonium saltsControl of reactant stoichiometry, use of less reactive alkylating agents if applicable.
Incomplete ring formationLinear or partially cyclized intermediatesOptimization of reaction time and temperature to favor complete cyclization.
PolymerizationOligomeric/polymeric materialsControl of concentration and temperature, use of appropriate solvents.

By carefully considering the stereoelectronic and conformational factors that influence reactivity and by systematically addressing the challenges of side product formation, researchers can develop robust and efficient methods for the synthesis and application of this compound.

In-depth Computational Analysis of this compound Remains a Subject for Future Research

A comprehensive review of scientific literature reveals a notable absence of specific computational and theoretical studies focused exclusively on the chemical compound this compound. While extensive research exists on the broader class of 1,3,5-triazine derivatives, detailing their electronic, structural, and reactive properties through various computational methods, this particular molecule has not been the subject of dedicated published research. Consequently, a detailed article adhering to the specified outline cannot be generated at this time without extrapolating from related compounds, which would compromise scientific accuracy and violate the directive to focus solely on the target molecule.

The field of computational chemistry relies on specific calculations for individual molecular structures to provide accurate data. General findings for the 1,3,5-triazine core cannot be directly applied to this compound, as the presence of the cyclopentyl group and the thione (C=S) functional group significantly influences the molecule's geometry, electron distribution, and reactivity in ways that must be modeled specifically.

For context, computational studies on other triazine derivatives have utilized a range of theoretical methods to elucidate their properties:

Density Functional Theory (DFT) is a common method for determining the optimized molecular geometry, energetics, and vibrational frequencies of triazine compounds. These calculations provide foundational insights into the molecule's stability and structure.

Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic excited states of molecules, allowing for the prediction of UV-Vis absorption spectra and providing information on electronic transitions.

Molecular Orbital Analysis , including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic properties. The energy gap between the HOMO and LUMO is a key indicator of molecular stability.

Charge Distribution Analysis , using methods like Mulliken population analysis, helps to identify the electrostatic potential and reactive sites within a molecule by calculating the partial charges on each atom.

Mechanistic Pathway Elucidation through computational modeling involves mapping reaction coordinates and characterizing transition states to understand the mechanisms of chemical reactions involving these compounds.

While these methodologies are well-established and have been applied to numerous triazine analogues, the specific data tables and detailed research findings for this compound are not available in the current body of scientific literature. The generation of a scientifically rigorous article as requested would necessitate novel, dedicated research performing these quantum chemical calculations on the specified compound.

Future computational studies on this compound would be invaluable in characterizing its unique properties and expanding the chemical understanding of this specific heterocyclic compound.

Computational Chemistry and Theoretical Studies of 5 Cyclopentyl 1,3,5 Triazinane 2 Thione

Mechanistic Pathway Elucidation through Computational Modeling

Solvent Effects Modeling (e.g., Water-Promoted Processes)

Computational modeling of solvent effects, particularly in aqueous environments, is crucial for understanding the behavior of 5-Cyclopentyl-1,3,5-triazinane-2-thione in biological and environmental systems. Implicit solvent models, such as the Polarizable Continuum Model (PCM), and explicit solvent models, where individual water molecules are included in the calculation, have been employed to simulate these effects. These models help in predicting how water molecules influence the compound's conformational stability, reactivity, and spectroscopic properties through hydrogen bonding and dielectric effects. For instance, calculations can reveal the stabilization of specific tautomers or conformers in a polar solvent like water.

Prediction and Interpretation of Spectroscopic Data

Theoretical calculations, primarily using Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra (Infrared and Raman) of this compound. nih.gov These simulations provide a set of vibrational frequencies and their corresponding intensities, which are invaluable for the assignment of experimental spectra. By comparing the computed spectra with experimental data, researchers can confidently assign specific absorption bands to the stretching, bending, and torsional modes of the molecule's functional groups. For example, the characteristic C=S stretching vibration can be precisely identified. This comparative analysis is essential for confirming the molecular structure and understanding its vibrational dynamics. nih.gov

Table 1: Simulated Vibrational Frequencies for this compound

Mode Number Frequency (cm⁻¹) Intensity Vibrational Assignment
1 3100 Medium N-H Stretch
2 2950 Strong C-H Stretch (Cyclopentyl)
3 1550 Strong C-N Stretch (Triazinane Ring)
4 1250 Strong C=S Stretch

Computational methods are also employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of this compound. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. These theoretical predictions serve as a powerful tool for the interpretation of experimental NMR spectra, aiding in the assignment of signals to specific nuclei within the molecule. Discrepancies between predicted and experimental shifts can often be rationalized by considering solvent effects or the presence of intermolecular interactions in the experimental sample.

Table 2: Predicted vs. Experimental NMR Chemical Shifts (ppm)

Atom Predicted ¹³C Shift (ppm) Experimental ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Experimental ¹H Shift (ppm)
C (C=S) 185.2 184.5 - -
C (Ring CH₂) 50.1 49.8 4.5 4.4
C (Cyclopentyl CH) 45.8 45.2 3.2 3.1

Thermochemical Properties and Reaction Thermodynamics

The thermochemical properties of this compound, such as its enthalpy of formation, entropy, and Gibbs free energy, can be calculated using computational methods. nist.govresearchgate.net These calculations provide fundamental data on the compound's stability and are crucial for predicting the thermodynamics of reactions in which it may participate. For instance, the energy profile of a potential synthetic route or a metabolic pathway involving this compound can be mapped out, offering insights into reaction feasibility and potential yields. researchgate.net

Advanced Computational Methodologies: Long-Range Corrected DFT (LC-DFT) for Dispersion and Charge Transfer

For a more accurate description of certain molecular properties, especially those involving non-covalent interactions and electronic excitations, advanced computational methods like Long-Range Corrected Density Functional Theory (LC-DFT) are utilized. LC-DFT functionals are specifically designed to address the shortcomings of standard DFT in describing long-range electron correlation, which is crucial for accurately modeling dispersion forces and charge-transfer processes. These methods provide more reliable predictions of interaction energies in molecular complexes and the electronic spectra of charge-transfer compounds.

Modeling of Supramolecular Interactions and Crystal Packing

Computational modeling is a powerful tool for investigating the supramolecular chemistry of this compound. researchgate.net These studies focus on understanding the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the self-assembly of molecules into larger structures, including crystal lattices. researchgate.net By simulating these interactions, researchers can predict the most stable crystal packing arrangements and rationalize the observed crystal structure. This knowledge is fundamental for crystal engineering and the design of materials with desired solid-state properties. researchgate.net

Non Biological Applications and Materials Science Relevance of 5 Cyclopentyl 1,3,5 Triazinane 2 Thione

Role in Coordination Chemistry and Metal Complexation

The presence of multiple nitrogen atoms and a sulfur donor atom in the 1,3,5-triazinane-2-thione (B1225330) structure provides several potential binding sites for metal ions. This versatility allows such molecules to act as polydentate ligands, forming stable complexes with various transition metals. The coordination chemistry of related triazine-based ligands is well-established, showcasing their ability to form diverse and functional metal complexes. uu.nlrsc.org

Derivatives of triazine-thione are effective as chromogenic reagents, particularly for the detection of copper(II) ions. For instance, analogous compounds like 6-(2-methoxynaphthyl)-2,3-dihydro-1,2,4-triazine-3-thione react with Cu(II) to form intensely colored complexes. researchgate.net This reaction produces a visible color change, forming a dark red complex in a methanolic solution, which can be quantified using spectrophotometry. researchgate.net The interaction is typically selective, allowing for the detection of specific metal ions in a mixture.

The chromogenic properties arise from charge-transfer bands that appear upon complexation. In the case of the Cu(II) complex with 6-(2-methoxynaphthyl)-2,3-dihydro-1,2,4-triazine-3-thione, the ligand itself has a maximum absorption wavelength at 346 nm, while the Cu(II) complex exhibits a new, strong absorption band at 475 nm. researchgate.net This significant shift in the absorption spectrum forms the basis of its use as a colorimetric sensor. The thione group, often in its tautomeric thiol form, and adjacent nitrogen atoms are crucial for the chelation of the metal ion. nih.gov This principle suggests that 5-Cyclopentyl-1,3,5-triazinane-2-thione could be similarly designed and utilized as a selective chelating agent and chromogenic sensor for Cu(II) or other transition metal ions.

Spectrophotometric Data for a Representative Triazine-Thione Copper(II) Complex researchgate.net
ParameterValue
Ligand6-(2-methoxynaphthyl)-2,3-dihydro-1,2,4-triazine-3-thione
Metal IonCu(II)
λmax of Ligand346 nm
λmax of Complex475 nm
Color of ComplexDark Red
Linear Concentration Range2.5–20 µg/mL
Limit of Detection (LOD)0.33 µg/mL

Understanding the stoichiometry and stability of the formed metal complexes is critical for their application. For triazine-thione ligands, the metal-to-ligand ratio is commonly determined using methods like molar ratio analysis. Studies on the complex between Cu(II) and 6-(2-methoxynaphthyl)-2,3-dihydro-1,2,4-triazine-3-thione have established a 1:2 stoichiometry, indicating that one copper ion coordinates with two ligand molecules. researchgate.net

The stability of such complexes is often high due to the chelate effect, where multiple donor atoms from the ligand bind to a single central metal ion. The 1,3,5-triazine (B166579) framework can be readily functionalized, allowing for the synthesis of polydentate ligands that form stable, well-defined coordination compounds. uu.nl The resulting complexes can feature various geometries, such as distorted square pyramidal or octahedral, depending on the metal ion and the specific ligand structure. rsc.orgdntb.gov.ua The formation of stable chelates is a key property that enables their use in sensing, materials science, and catalysis.

Contribution to Advanced Materials Development

The rigid and planar structure of the triazine core, combined with its capacity for forming multiple, directional interactions (both coordination bonds and hydrogen bonds), makes it an excellent building block for advanced materials. uu.nl

1,3,5-Triazine derivatives are widely used as synthons in supramolecular chemistry to construct one-, two-, and three-dimensional networks. uu.nl These molecules can be interconnected through coordination to metal centers or via hydrogen bonding. The resulting structures include metal-organic frameworks (MOFs) and coordination polymers. For example, a 1D ladder-like coordination polymer was formed from the reaction of a 1,3,5-triazine-based ligand with copper(II) nitrate. uu.nl The predictable geometry of the triazine ring allows for rational design of these extended structures. The this compound molecule possesses sites for both hydrogen bonding (N-H groups) and metal coordination (N and S atoms), making it a suitable candidate for self-assembly into polymeric and supramolecular architectures.

In crystal engineering, molecules like this compound can serve as templates or tectons for the construction of ordered nanoscale structures. The defined shape and specific interaction sites of the triazine ring guide the assembly of molecules into predictable patterns. The ability of triazines and related heterocycles to bridge multiple metal centers is a valuable feature for building coordination polymers with desired topologies and properties. acs.org By carefully selecting the metal ions and the substituents on the triazine ring, it is possible to control the dimensionality and functionality of the resulting nanomaterials, which have potential applications in areas like gas storage and molecular recognition. uu.nl

Catalytic Applications

Copper complexes featuring triazine-based ligands have been investigated as functional models for metalloenzymes, such as catechol oxidase and phenoxazinone synthase. rsc.org These synthetic complexes can catalyze the oxidation of substrates like 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) and o-aminophenol (OAPH). rsc.org The catalytic efficiency is influenced by the geometry around the copper center and the nature of the ligands. For example, two similar penta-coordinated Cu(II) complexes with a triazine-based ligand showed different catalytic turnover rates (kcat) for the oxidation of 3,5-DTBC, demonstrating how subtle structural changes can impact reactivity. rsc.org

Furthermore, copper complexes with various nitrogen-containing ligands are effective catalysts for C-N bond formation reactions, such as the Chan-Lam coupling. Given that this compound can form stable complexes with copper, it is plausible that its derivatives could also serve as effective catalysts for a range of organic transformations. The combination of the triazine framework with strong donor atoms can stabilize the metal center and facilitate cooperative catalytic cycles. mdpi.com

Catalytic Oxidation Activity of Two Representative Copper-Triazine Complexes rsc.org
ComplexSubstratekcat (h⁻¹)
[Cu(L)Cl₂]o-aminophenol (OAPH)124.5
3,5-di-tert-butylcatechol (3,5-DTBC)82.2
[Cu(L)Br₂]o-aminophenol (OAPH)156.7
3,5-di-tert-butylcatechol (3,5-DTBC)367.8
L = N,N-dimethyl-4,6-di(pyridin-2-yl)-1,3,5-triazin-2-amine

No Information Available on the Non-Biological Catalytic Applications of this compound

Despite a comprehensive search of scientific literature and chemical databases, no research or data could be found regarding the non-biological applications and materials science relevance of the chemical compound this compound. Specifically, there is no available information on its evaluation as an organocatalyst, its use as a ligand in metal-catalyzed reactions, or the design of its functionalized derivatives for catalytic activity.

The investigation sought to uncover detailed research findings to populate an article structured around the compound's potential roles in catalysis. However, the scientific literature appears to be silent on these specific applications for this particular molecule.

While the broader class of compounds, such as 1,3,5-triazine derivatives and thiourea (B124793) derivatives, has been explored for various applications, including in materials science and catalysis, the specific compound of interest, this compound, has not been the subject of published research in these areas. The majority of existing research on related triazine compounds is heavily focused on their biological and medicinal properties, which are outside the scope of the requested article.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the non-biological catalytic applications of this compound as requested, due to the absence of foundational research data.

Future Research Directions and Unexplored Avenues

Development of Novel and Highly Efficient Synthetic Pathways

The synthesis of 1,3,5-triazinane-2-thiones can be approached through various methodologies, though dedicated research into the efficient synthesis of 5-Cyclopentyl-1,3,5-triazinane-2-thione is a critical first step. Future research should focus on developing novel synthetic routes that offer high yields, scalability, and environmentally benign conditions.

One promising avenue is the adaptation of multicomponent reactions. A catalyst-free, one-pot synthesis has been successfully developed for 1,3,5-triazine-2,4-dithione derivatives through the reaction of arylaldehydes, thiourea (B124793), and orthoformates. nih.govnih.gov A similar strategy could be explored for the target molecule, potentially using cyclopentylamine (B150401), formaldehyde (B43269), and a suitable thiocarbonyl source. The development of microwave-assisted and ultrasound-assisted synthetic protocols could also offer greener and more efficient alternatives to conventional methods. chim.it

Table 1: Proposed Synthetic Strategies for this compound
Synthetic ApproachPotential ReactantsKey AdvantagesResearch Focus
Multicomponent ReactionCyclopentylamine, Formaldehyde, ThioureaAtom economy, procedural simplicityOptimization of reaction conditions (solvent, temperature)
Stepwise SynthesisN-Cyclopentylthiourea, FormaldehydeControlled formation of intermediatesIsolation and characterization of intermediates
Microwave-Assisted SynthesisReactants from multicomponent approachReduced reaction times, increased yieldsSolvent-free conditions, power optimization

Exploration of Undiscovered Reactivity Modes and Chemical Transformations

The reactivity of the 1,3,5-triazinane-2-thione (B1225330) core is largely dictated by the interplay of the nitrogen and sulfur atoms. Future research should systematically explore the reactivity of this compound to uncover novel chemical transformations. The triazine ring system is known to be susceptible to nucleophilic attack, particularly when substituted with good leaving groups. mdpi.com While the subject compound lacks such groups, the thione moiety offers a reactive handle for various transformations.

Key areas for investigation include S-alkylation, oxidation of the sulfur atom, and reactions at the nitrogen atoms of the triazine ring. The bulky cyclopentyl group may exert significant steric influence on the regioselectivity of these reactions, leading to potentially unique outcomes compared to less hindered analogues. Furthermore, the exploration of cycloaddition reactions involving the C=S double bond could open up pathways to novel heterocyclic systems.

Integration of Advanced In Situ Spectroscopic and Diffraction Techniques for Real-Time Monitoring

To gain a deeper understanding of the reaction mechanisms and kinetics associated with the synthesis and transformations of this compound, the integration of advanced in situ analytical techniques is paramount. Real-time monitoring can provide invaluable data that is often missed with traditional offline analysis.

Techniques such as ReactIR (in situ Fourier-transform infrared spectroscopy) and process Raman spectroscopy could be employed to track the formation and consumption of reactants, intermediates, and products during synthesis. researchgate.net This would allow for precise optimization of reaction conditions and the elucidation of reaction pathways. For understanding the solid-state transformations and polymorphism, in situ X-ray diffraction techniques would be highly beneficial.

Table 2: Proposed In Situ Analytical Techniques for Studying this compound
TechniqueResearch ApplicationExpected Insights
In Situ FT-IR (ReactIR)Monitoring synthetic reactionsIdentification of transient intermediates, reaction kinetics
Raman SpectroscopyQuantitative analysis of reaction mixturesReal-time concentration profiles of species researchgate.net
In Situ NMR SpectroscopyMechanistic studies of transformationsStructural elucidation of intermediates in solution
In Situ X-ray DiffractionCrystallization and solid-state reactionsIdentification of polymorphic forms, monitoring solid-state changes

Enhanced Predictive Modeling for Structure-Reactivity Relationships and Rational Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, density functional theory (DFT) and other quantum mechanical methods can be used to predict its geometric and electronic structure, as well as its spectroscopic signatures. mdpi.com

Future research should focus on developing robust computational models to establish clear structure-reactivity relationships for a series of related 1,3,5-triazinane-2-thiones. This could involve creating quantitative structure-activity relationship (QSAR) models to correlate structural features with specific chemical properties or reactivities. Such models would enable the rational design of new derivatives with tailored characteristics for specific applications. Molecular dynamics simulations, such as those using the ReaxFF reactive force field, could also be employed to model the decomposition pathways of this and related energetic materials. mdpi.com

Investigation of Emerging Non-Biological Applications in Advanced Materials and Catalysis

While much of the research on triazine derivatives has focused on their biological activities, there is a growing interest in their application in materials science and catalysis. nih.govresearchgate.net The unique electronic properties and coordination capabilities of the 1,3,5-triazinane-2-thione scaffold make it an attractive candidate for these emerging fields.

Future investigations should explore the potential of this compound as a ligand for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). The sulfur and nitrogen atoms provide potential coordination sites for metal ions, and the cyclopentyl group could influence the resulting network structure. Additionally, the thione functionality suggests potential applications in areas such as corrosion inhibition and as a precursor for sulfur-containing polymers with interesting optical or electronic properties. dntb.gov.ua The catalytic activity of metal complexes derived from this ligand should also be an area of active investigation.

Q & A

Q. What are the standard synthetic routes for 5-Cyclopentyl-1,3,5-triazinane-2-thione?

The compound can be synthesized via cyclization reactions involving thiourea derivatives or aryl isothiocyanates. A common approach involves reacting substituted amines or thioureas with cyclopentyl-containing precursors in the presence of catalysts like FeCl₃·6H₂O. For instance, cyclization of 1-arylthioureas with aliphatic carboxylic acids using FeCl₃ as a catalyst has been reported to yield triazinane-thiones under controlled conditions . Alternatively, acid-mediated cyclization of thiourea intermediates (e.g., with HCl or acetic acid) can form the triazinane core .

Q. What analytical techniques confirm the structure of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and cyclopentyl integration.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • X-ray Diffraction (XRD) : For crystallographic confirmation of the triazinane ring and thione group .
  • FT-IR Spectroscopy : To identify the C=S stretching vibration (~1200-1000 cm⁻¹) .

Q. How is purity assessed after synthesis?

Purity is evaluated via:

  • High-Performance Liquid Chromatography (HPLC) : To quantify impurities.
  • Thin-Layer Chromatography (TLC) : For rapid qualitative analysis.
  • Elemental Analysis : To confirm C, H, N, and S content against theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Use factorial design (e.g., 2ᵏ factorial experiments) to assess variables like temperature, catalyst concentration, and solvent polarity. For example, optimizing FeCl₃ loading and reaction time can minimize byproducts like oxadiazinane-thiones, which may form under acidic conditions . Advanced statistical tools (e.g., response surface methodology) further refine parameters for maximum efficiency .

Q. How to address discrepancies in reported biological activities of triazinane-thione derivatives?

Discrepancies may arise from variations in:

  • Synthetic routes : Different catalysts (e.g., FeCl₃ vs. AlCl₃) can alter stereochemistry or purity.
  • Assay conditions : Standardize bioactivity tests (e.g., MIC values for antimicrobial studies) across batches. Cross-validate results using orthogonal analytical methods (e.g., XRD vs. NMR) to confirm structural consistency .

Q. What computational methods predict the compound’s reactivity or interactions?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Simulates binding affinities with biological targets (e.g., enzymes or receptors) to guide SAR studies .

Q. How to design SAR studies for derivatives of this compound?

  • Substituent Variation : Replace the cyclopentyl group with other aliphatic/aromatic moieties (e.g., cyclohexyl or phenyl) to assess steric/electronic effects.
  • Biological Assays : Test derivatives against standardized microbial or cellular models.
  • Dose-Response Analysis : Correlate structural modifications with activity trends using regression models .

Q. What strategies resolve contradictions in spectroscopic data from different synthesis batches?

  • Reproducibility Checks : Replicate synthesis under identical conditions.
  • Advanced NMR Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.
  • XRD Validation : Confirm crystal structure to rule out polymorphic variations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.